![molecular formula C18H14N8O2 B14945246 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14945246.png)
4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound It features a unique structure that combines a pyrazole ring, a nitrophenyl group, and a triazino-benzimidazole framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone.
Nitration: The nitrophenyl group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Cyclization: The triazino-benzimidazole framework is formed through a cyclization reaction involving the pyrazole derivative and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product of reduction is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Material Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in biochemical studies to understand various biological processes.
Wirkmechanismus
The exact mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and pyrazole groups suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(4-Nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine: Similar structure but with a different position of the nitro group.
4-[3-(3-Methylphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The unique combination of the nitrophenyl group, pyrazole ring, and triazino-benzimidazole framework in 4-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine provides it with distinct chemical and biological properties that may not be present in similar compounds.
Eigenschaften
Molekularformel |
C18H14N8O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-[5-(3-nitrophenyl)-1H-pyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C18H14N8O2/c19-17-22-16(25-14-7-2-1-6-13(14)21-18(25)23-17)12-9-20-24-15(12)10-4-3-5-11(8-10)26(27)28/h1-9,16H,(H,20,24)(H3,19,21,22,23) |
InChI-Schlüssel |
HITVIZWXLYECFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(NN=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate](/img/structure/B14945165.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B14945172.png)
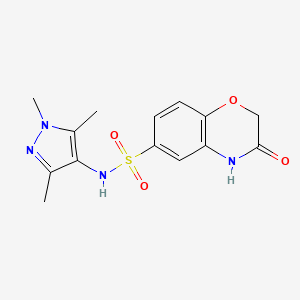
![Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14945184.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B14945185.png)
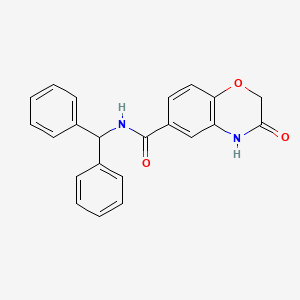
![ethyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B14945194.png)
![5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14945199.png)
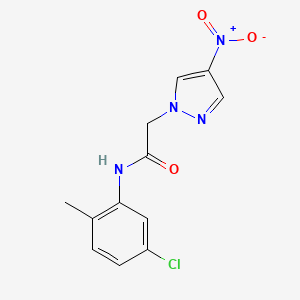
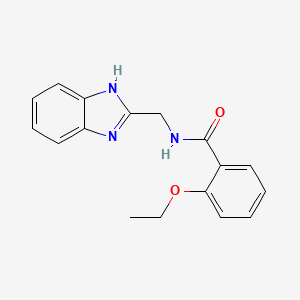
![N-(2,4-dichlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14945235.png)
![3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14945243.png)
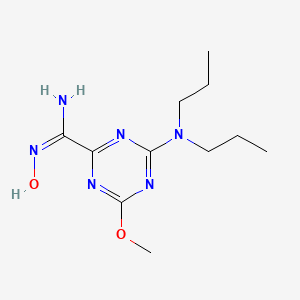
![3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14945256.png)
